molecular formula C18H26OSi2 B099164 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18055-70-4

1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B099164
CAS No.: 18055-70-4
M. Wt: 314.6 g/mol
InChI Key: MEQYEVSZYLVDNX-UHFFFAOYSA-N
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Description

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (CAS 18055-70-4) is an organosilicon compound of significant interest in chemical synthesis and materials science. With a molecular formula of C18H26OSi2 and a molecular weight of 314.57 g/mol, this compound serves as a versatile building block, particularly as a key intermediate in the development of active pharmaceutical ingredients (APIs) . Its structure, featuring aromatic p-tolyl groups linked by a flexible disiloxane bridge, makes it valuable for modifying the properties of polymers and other advanced materials. Researchers utilize this compound to incorporate siloxane functionalities into larger molecules, which can influence characteristics such as thermal stability and solubility. The product is offered with a purity of 94% . It is immiscible with water and should be stored in a cool, dry place with the container tightly closed. As a research chemical, it is intended for use by qualified professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQYEVSZYLVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane is synthesized via FeCl₃·6H₂O-catalyzed condensation of dimethylchlorosilane.

  • Grignard Reaction : The dichloride is treated with two equivalents of p-tolyl magnesium bromide in diethyl ether at 0–25°C.

  • Hydrolysis : The intermediate is hydrolyzed with dilute HCl, followed by distillation to isolate the product.

Key Parameters

  • Yield : 70–85% after purification.

  • Catalyst : FeCl₃·6H₂O accelerates dichloride formation, reducing reaction time from 500 minutes to 30 minutes.

  • Solvent : Diethyl ether or toluene ensures solubility of intermediates.

Challenges

  • Strict anhydrous conditions are required to prevent premature hydrolysis.

  • Byproducts include residual chlorosilanes, necessitating fractional distillation.

Catalytic Dehydrocoupling of Methyl-(p-tolyl)silanes

An alternative method employs dehydrocoupling of methyl-(p-tolyl)silane precursors using palladium catalysts. This approach, detailed in ChemicalBook, avoids Grignard reagents and operates under milder conditions.

Reaction Mechanism

  • Precursor Synthesis : Dimethyl-(4-methylphenyl)silane is prepared via Pt-catalyzed hydrosilylation of p-xylene with methyldichlorosilane.

  • Dehydrocoupling : The silane is heated with Pd/C (5% Pd) at 120°C under nitrogen, promoting Si–Si bond formation.

  • Oxidation : The disilane intermediate is oxidized with H₂O₂ to form the disiloxane.

Optimization Data

ParameterOptimal ValueEffect on Yield
Catalyst Loading1.1×10⁻⁴ molMaximizes turnover
Temperature120°CBalances rate vs. decomposition
Reaction Time8 hoursEnsures complete conversion

Advantages

  • Avoids hazardous solvents (e.g., diethyl ether).

  • Scalable to industrial production with 91% yield reported.

Condensation of p-Tolylsilanolates

A less common but efficient method involves condensation of sodium p-tolylsilanolate with chlorotrimethylsilane. This route, derived from JPH08165294A, exploits nucleophilic displacement at silicon centers.

Procedure

  • Silanolate Formation : p-Tolylsilanol (from hydrolysis of p-tolyltrichlorosilane) is treated with NaOH to form the sodium salt.

  • Condensation : The silanolate reacts with chlorotrimethylsilane in hexane, yielding the disiloxane after acid quenching.

Critical Factors

  • Stoichiometry : A 2:1 ratio of silanolate to chlorosilane prevents oligomerization.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes cyclic byproducts.

Performance Metrics

  • Yield : 65–75% due to competing side reactions.

  • Purity : ≥97% achievable with careful pH control during quenching.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeCost EfficiencySafety Profile
Hydrosilylation70–856–10 hoursModerateLow (Grignard hazards)
Dehydrocoupling85–918 hoursHigh (Pd cost)High
Condensation65–7512 hoursLowModerate

Key Insights

  • Hydrosilylation is preferred for laboratory-scale synthesis due to established protocols.

  • Dehydrocoupling offers superior yields and safety but requires expensive palladium catalysts.

  • Condensation is cost-effective but less efficient, limiting industrial adoption.

Emerging Techniques and Innovations

Recent advances focus on solvent-free reactions and nanocatalysts:

  • Fe₃O₄ Nanoparticles : Magnetic recovery of Fe₃O₄-supported Pd reduces catalyst loss, enhancing sustainability.

  • Microwave Assistance : Reduces reaction time by 40% in dehydrocoupling trials .

Chemical Reactions Analysis

Types of Reactions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base.

Major Products:

    Oxidation: Silanols and siloxane derivatives.

    Reduction: Silanes.

    Substitution: Various substituted disiloxanes depending on the substituent introduced.

Scientific Research Applications

1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The p-tolyl groups enhance the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces.

Comparison with Similar Compounds

Table 1: Key Properties of Tetramethyldisiloxane Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Key Properties References
Platinum(0)-1,3-divinyl-tetramethyldisiloxane (Karstedt’s catalyst) C₈H₁₈OSi₂Pt ~ (Pt ~2% in xylene) Vinyl, methyl Hydrosilylation catalyst High catalytic activity, xylene-soluble
1,3-Bis(3-aminopropyl)-tetramethyldisiloxane (GAPD) C₁₀H₂₈N₂O₂Si₂ 264.51 Aminopropyl, methyl Polyimide modification (dielectric materials) Enhances dielectric strength, thermal stability
1,3-Dimethoxy-tetramethyldisiloxane C₆H₁₈O₃Si₂ 194.38 Methoxy, methyl Solvent, intermediate High purity (97%), hydrolytic stability
1,3-Bis(3-hydroxypropyl)-tetramethyldisiloxane (γ-diol) C₁₀H₂₆O₃Si₂ 270.54 Hydroxypropyl, methyl Synthesis of siloxyalumoxanes Reacts with Al compounds, forms hybrid polymers
1,3-Diethenyl-tetramethyldisiloxane C₈H₁₈OSi₂ 190.40 Vinyl, methyl Catalyst precursor, polymer synthesis Density: 0.808 g/cm³ (25°C), volatile
1,3-Bis(3-methacryloxypropyl)-tetramethyldisiloxane C₂₀H₃₆O₆Si₂ 452.73 Methacryloxypropyl, methyl Dental copolymers Low water sorption, solvent resistance

Polymer and Material Modifications

Methacryloxypropyl Copolymers
1,3-Bis(3-methacryloxypropyl)-tetramethyldisiloxane copolymerizes with methyl methacrylate to yield materials with low water sorption (0.8–1.2 µg/mm³) and high solvent resistance, ideal for dental applications . The p-tolyl variant, with aromatic rigidity, might further reduce water permeability but require tailored processing.

Dielectric Modifiers GAPD-modified polyimides show enhanced dielectric strength (surface flashover voltage >30 kV/mm) and thermal stability (glass transition temperature >250°C), attributed to the polar aminopropyl groups . A p-tolyl analog could improve hydrophobicity and arc resistance in insulating materials.

Physical and Chemical Properties

  • Density and Solubility : 1,3-Diethenyl-tetramethyldisiloxane has a density of 0.808 g/cm³ at 25°C and is miscible with organic solvents . Methoxy-substituted derivatives exhibit hydrolytic stability, while hydroxypropyl variants are hydrophilic .
  • Thermal Stability: Aminopropyl- and methacryloxypropyl-substituted disiloxanes enhance polymer thermal stability (Tg >250°C) . Aromatic p-tolyl groups would likely further increase thermal resistance.

Biological Activity

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 18055-70-4) is a siloxane compound that has garnered attention due to its potential applications in various fields, particularly in pharmaceuticals and materials science. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26OSi2
  • Molecular Weight : 314.58 g/mol
  • Solubility : Not miscible with water
  • Chemical Structure : The compound features a disiloxane backbone with two p-tolyl groups attached.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in pharmaceutical synthesis. Its unique structural characteristics impart specific biological properties that can be exploited in drug development and therapeutic applications.

  • Antimicrobial Activity : Some studies have indicated that siloxane compounds exhibit antimicrobial properties. The presence of the p-tolyl groups may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Biocompatibility : Research suggests that siloxanes generally possess good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and implants.
  • Modulation of Enzyme Activity : There is preliminary evidence that certain siloxanes can interact with enzymes, potentially altering their activity. This could be relevant in drug metabolism and detoxification processes.

Case Studies

  • Pharmaceutical Applications :
    • A study highlighted the use of this compound as an intermediate in synthesizing novel drugs with enhanced pharmacokinetic profiles. The compound's ability to improve solubility and bioavailability was noted as a significant advantage in drug formulation .
  • Toxicological Assessments :
    • Toxicity studies have shown that while the compound exhibits low acute toxicity in vitro, its long-term effects require further investigation to understand potential bioaccumulation and chronic toxicity risks .

Data Tables

PropertyValue
CAS Number18055-70-4
Molecular FormulaC18H26OSi2
Molecular Weight314.58 g/mol
SolubilityNot miscible with water
Purity94%

Q & A

Q. What are the established synthetic methods for preparing 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane?

Synthesis typically involves siloxane bond formation via condensation or substitution reactions. A common approach is reacting chlorosilanes with diols or other nucleophiles. For example:

  • Protection strategy : Use TiPDSCl₂ (tetraisopropyldisiloxane-1,3-dichloride) in pyridine to protect hydroxyl groups, followed by reaction with p-tolyl Grignard reagents .
  • Stepwise substitution : React 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with p-tolyl lithium or sodium p-toluenethiolate in anhydrous conditions. Purify via column chromatography (heptane/EtOAc) .

Q. Key considerations :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C/²⁹Si NMR : Identify substituents (p-tolyl groups at ~6.8–7.2 ppm in ¹H NMR) and confirm siloxane backbone (²⁹Si peaks at ~10–20 ppm) .
  • IR Spectroscopy : Detect Si-O-Si stretching (~1000–1100 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 186 for divinyl analogs) .

Validation : Cross-reference with computational simulations (e.g., DFT for ²⁹Si NMR shifts) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and N95 masks. Avoid skin contact due to potential irritancy .
  • Ventilation : Work in a fume hood; siloxanes may release volatile byproducts.
  • Storage : Keep in sealed containers under inert gas (away from moisture) .

Advanced Research Questions

Q. How does incorporating this compound into epoxy resins affect polymer properties?

  • Chain length vs. functionality : Longer siloxane chains (e.g., glycidyloxypropyl derivatives) increase flexibility but reduce crosslink density. In contrast, p-tolyl groups enhance thermal stability via aromatic interactions .
  • Experimental design :
    • Blend with epoxy monomers (e.g., diglycidyl ether of bisphenol A) and cure with amines.
    • Measure glass transition temperature (DSC) and tensile strength (ASTM D638).
    • Compare with unmodified resins to isolate siloxane effects .

Q. How to resolve discrepancies in vapor pressure data for disiloxane derivatives?

Conflicting data may arise from measurement techniques (e.g., static vs. dynamic methods). Use the Antoine equation parameters from NIST-validated studies:

Temperature (K)ABCReference
303–4034.111417.136-64.839

Q. Methodology :

  • Validate experimental setups using reference compounds (e.g., 1,3-dichlorotetramethyldisiloxane).
  • Apply quantum mechanical calculations (e.g., COSMO-RS) to predict vapor pressures .

Q. What catalytic systems optimize hydrosilylation reactions involving this compound?

  • Karstedt’s catalyst : Pt(0)-divinyldisiloxane complexes (0.05–2% Pt loading) in PDMS matrices enable efficient cross-linking .
  • Inhibitors : Add dimethyl fumarate (11 ppm) to control reaction kinetics and prevent premature curing .
  • Reaction monitoring : Track Si-H consumption via FT-IR (2150 cm⁻¹ peak attenuation) .

Q. Can computational models predict reactivity of siloxane-based protecting groups?

Yes. Quantum chemistry methods (e.g., B3LYP/6-31G**) calculate:

  • Electron density distributions to identify reactive sites.
  • Transition states for hydrolysis or substitution reactions.
  • Case study : QSPR models accurately predicted hydrolysis rates of TiPDS-protected sugars, aiding in designing robust protecting groups .

Q. How do steric effects from p-tolyl substituents influence regioselectivity in organic reactions?

  • Steric hindrance : Bulky p-tolyl groups reduce nucleophilic attack at silicon centers, favoring reactions at less hindered positions.
  • Experimental validation : Compare reaction outcomes with less bulky analogs (e.g., methyl or vinyl derivatives) .

Q. Table 1. Thermodynamic Properties of 1,3-Dichlorotetramethyldisiloxane

PropertyValueReference
Vapor Pressure (303 K)40.3 mmHg
ΔvapH55.8 kJ/mol

Q. Table 2. Optimal Reaction Conditions for Siloxane Protection

ParameterValueReference
SolventPyridine (0.1 M)
CatalystTiPDSCl₂ (1.1 eq.)
TemperatureRoom temperature

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